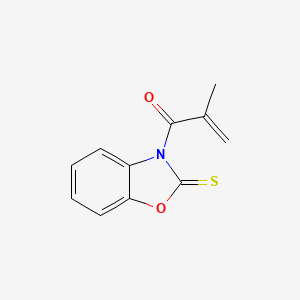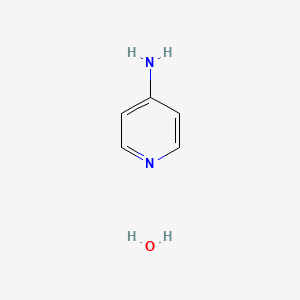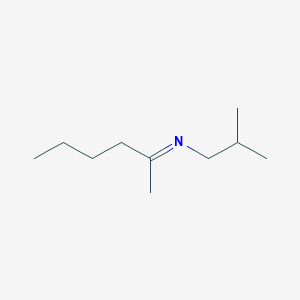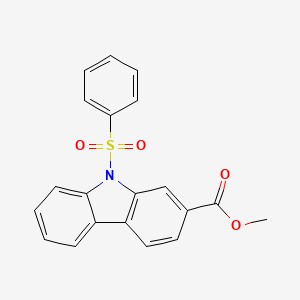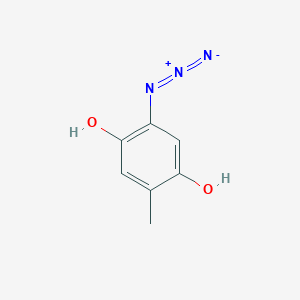
2-Azido-5-methylbenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-5-methylbenzene-1,4-diol is an organic compound that belongs to the class of azido-substituted aromatic compounds It features a benzene ring with two hydroxyl groups at the 1 and 4 positions, a methyl group at the 5 position, and an azido group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-methylbenzene-1,4-diol typically involves the introduction of the azido group into a pre-existing aromatic compound. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., halide) on the aromatic ring is replaced by an azido group using sodium azide as the nucleophile. The reaction conditions often include a polar aprotic solvent such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and diazotization followed by azidation. The choice of reagents and conditions is optimized for large-scale production to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Azido-5-methylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or triphenylphosphine in the Staudinger reaction.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
2-Azido-5-methylbenzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Azido-5-methylbenzene-1,4-diol depends on the specific reaction it undergoes. For example, in the Staudinger reaction, the azido group reacts with triphenylphosphine to form an iminophosphorane intermediate, which can then be hydrolyzed to form an amine. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
2-Azidophenol: Similar structure but lacks the methyl group.
4-Azidophenol: Similar structure but the azido group is at the 4 position.
2-Methyl-1,4-benzenediol: Similar structure but lacks the azido group.
Uniqueness
2-Azido-5-methylbenzene-1,4-diol is unique due to the presence of both the azido and methyl groups on the benzene ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and applications in various fields.
属性
CAS 编号 |
185330-18-1 |
|---|---|
分子式 |
C7H7N3O2 |
分子量 |
165.15 g/mol |
IUPAC 名称 |
2-azido-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-7(12)5(9-10-8)3-6(4)11/h2-3,11-12H,1H3 |
InChI 键 |
LIKJNHLOHPPDOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1O)N=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


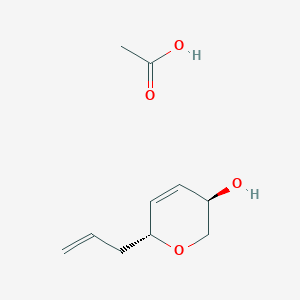
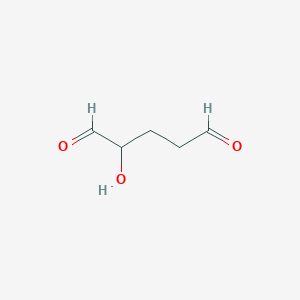
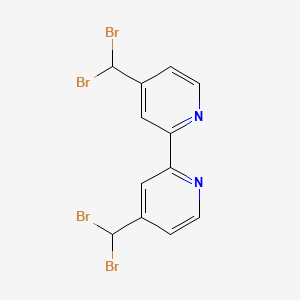
![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)

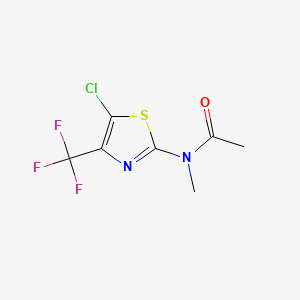
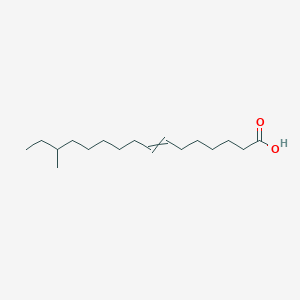
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
